![molecular formula C18H19NO3S B12287486 benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate](/img/structure/B12287486.png)

benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

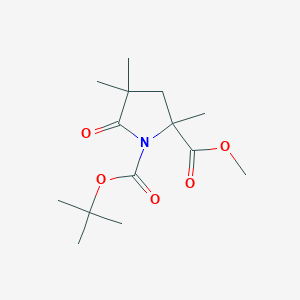

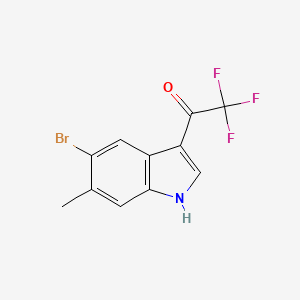

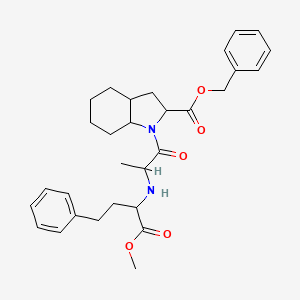

[S-(R,S)]-Phenylmethyl [1-oxiranyl-2-(phenylthio)ethyl]carbamate ist eine komplexe organische Verbindung mit bedeutenden Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Oxiranring und eine Phenylthiogruppe umfasst, was sie zu einem interessanten Gegenstand in der organischen Chemie und verwandten Disziplinen macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von [S-(R,S)]-Phenylmethyl [1-oxiranyl-2-(phenylthio)ethyl]carbamate beinhaltet typischerweise die Reaktion von Phenylmethylcarbamate mit einem Epoxid und einem Thiophenol-Derivat. Die Reaktionsbedingungen erfordern oft einen Katalysator, um die Bildung des Oxiranrings und die anschließende Anlagerung der Phenylthiogruppe zu ermöglichen. Gängige Katalysatoren, die in dieser Synthese verwendet werden, sind Lewis-Säuren wie Bortrifluoridetherat.

Industrielle Produktionsmethoden

Im industriellen Maßstab kann die Produktion von [S-(R,S)]-Phenylmethyl [1-oxiranyl-2-(phenylthio)ethyl]carbamate kontinuierliche Fließreaktoren umfassen, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Die Verwendung von Hochdruckreaktoren und fortschrittlichen Reinigungstechniken wie der Chromatographie ist unerlässlich, um die Verbindung in reiner Form zu erhalten.

Chemische Reaktionsanalyse

Arten von Reaktionen

[S-(R,S)]-Phenylmethyl [1-oxiranyl-2-(phenylthio)ethyl]carbamate durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Sulfoxiden und Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können den Oxiranring in Diole umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können die Phenylthiogruppe durch andere Nucleophile ersetzen.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Nucleophile wie Natriumazid oder Kaliumcyanid werden unter basischen Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Sulfoxide, Sulfone, Diole und verschiedene substituierte Carbamate, abhängig von den jeweiligen Reaktionsbedingungen und Reagenzien, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

[S-(R,S)]-Phenylmethyl [1-oxiranyl-2-(phenylthio)ethyl]carbamate hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle.

Biologie: Untersucht wegen seiner potenziellen biologischen Aktivität, einschließlich Enzyminhibition und antimikrobiellen Eigenschaften.

Medizin: Untersucht wegen seiner potenziellen therapeutischen Wirkungen, insbesondere bei der Entwicklung neuer Pharmazeutika.

Industrie: Verwendung bei der Herstellung von Spezialchemikalien und -materialien mit einzigartigen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von [S-(R,S)]-Phenylmethyl [1-oxiranyl-2-(phenylthio)ethyl]carbamate beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Oxiranring kann einen nucleophilen Angriff erfahren, der zur Bildung kovalenter Bindungen mit Zielmolekülen führt. Diese Wechselwirkung kann die Enzymaktivität hemmen oder die Rezeptorfunktion verändern, was zu verschiedenen biologischen Effekten führt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [S-(R,S)]-Phenylmethyl [1-oxiranyl-2-(phenylthio)ethyl]carbamate typically involves the reaction of phenylmethyl carbamate with an epoxide and a thiophenol derivative. The reaction conditions often require a catalyst to facilitate the formation of the oxirane ring and the subsequent attachment of the phenylthio group. Common catalysts used in this synthesis include Lewis acids such as boron trifluoride etherate.

Industrial Production Methods

On an industrial scale, the production of [S-(R,S)]-Phenylmethyl [1-oxiranyl-2-(phenylthio)ethyl]carbamate may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure reactors and advanced purification techniques, such as chromatography, are essential to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

[S-(R,S)]-Phenylmethyl [1-oxiranyl-2-(phenylthio)ethyl]carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the oxirane ring to diols.

Substitution: Nucleophilic substitution reactions can replace the phenylthio group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, diols, and various substituted carbamates, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

[S-(R,S)]-Phenylmethyl [1-oxiranyl-2-(phenylthio)ethyl]carbamate has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of [S-(R,S)]-Phenylmethyl [1-oxiranyl-2-(phenylthio)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter receptor function, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Phenylmethylcarbamate: Fehlt die Oxiran- und Phenylthiogruppe, was zu einer geringeren Reaktivität führt.

Epoxid-Derivate: Ähnlich in der Struktur, aber möglicherweise ohne die Phenylthiogruppe.

Thiophenol-Derivate: Enthalten die Phenylthiogruppe, aber keinen Oxiranring.

Einzigartigkeit

[S-(R,S)]-Phenylmethyl [1-oxiranyl-2-(phenylthio)ethyl]carbamate ist aufgrund seiner Kombination aus einem Oxiranring und einer Phenylthiogruppe einzigartig, was ihm eine besondere chemische Reaktivität und biologische Aktivität verleiht.

Eigenschaften

IUPAC Name |

benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S/c20-18(22-11-14-7-3-1-4-8-14)19-16(17-12-21-17)13-23-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFJNZDQRVPSQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(CSC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163462-16-6 |

Source

|

| Record name | Carbamic acid, [(1R)-1-(2S)-oxiranyl-2-(phenylthio)ethyl]-, phenylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate](/img/structure/B12287405.png)

![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate](/img/structure/B12287409.png)

![5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt](/img/structure/B12287472.png)